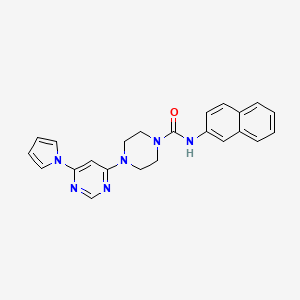

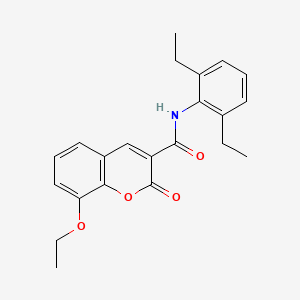

4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related piperazine-1-carboxamide derivatives often involves multi-step organic reactions, including nucleophilic substitution and amidation processes. While specific synthesis routes for this compound were not directly identified, the methodologies employed for similar compounds involve starting from pyrimidinyl or pyrrolyl halides followed by coupling with naphthyl piperazine under conditions facilitating amide bond formation. These steps are critical for constructing the piperazine-1-carboxamide core, as seen in the synthesis of related compounds (Shim et al., 2002).

科学的研究の応用

Molecular Interaction Studies

Molecular Interaction Analysis of Antagonists with CB1 Cannabinoid Receptor

An in-depth study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) revealed its potent and selective antagonism towards the CB1 cannabinoid receptor. Through AM1 molecular orbital method and conformational analysis, various conformers of the antagonist were identified, contributing to the understanding of its interaction with the receptor. This research provides insights into the steric binding interactions and proposes potential mechanisms for antagonist activity, offering a foundation for further exploration of cannabinoid receptor antagonists (Shim et al., 2002).

Radiopharmaceutical Development

Synthesis of Potential PET Agents for IRAK4 Enzyme Imaging

A study focused on synthesizing N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide ([11C]9) as a potential PET agent for imaging the IRAK4 enzyme in neuroinflammation. The research achieved high radiochemical yields and specific activity, showcasing the potential of this compound in neuroimaging applications (Wang et al., 2018).

Anticonvulsant Activity Evaluation

Novel Anticonvulsant Agents Derived from Naphthalen-2-yl Acetate

Research on novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives highlighted their potential as anticonvulsant agents. The synthesized compounds demonstrated significant effects in delaying strychnine-induced seizures in vivo, suggesting their utility in treating convulsive disorders (Ghareb et al., 2017).

Anti-Inflammatory and Analgesic Agents

Development of Benzodifuranyl and Thiazolopyrimidines as Anti-Inflammatory Agents

A study synthesized novel derivatives of benzodifuranyl and thiazolopyrimidines, showing promising results as anti-inflammatory and analgesic agents. The compounds exhibited significant COX-1/COX-2 inhibition, along with analgesic and anti-inflammatory activities, providing a new avenue for therapeutic development (Abu‐Hashem et al., 2020).

Rho Kinase Inhibition for CNS Disorders

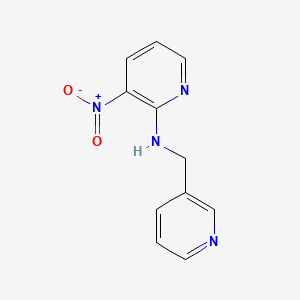

Facile Synthesis of Rho Kinase Inhibitor for CNS Disorders

Research established a scalable and facile process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for treating central nervous system disorders. The study optimized reaction conditions to achieve high yield and purity, contributing to the drug's development for clinical applications (Wei et al., 2016).

特性

IUPAC Name |

N-naphthalen-2-yl-4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O/c30-23(26-20-8-7-18-5-1-2-6-19(18)15-20)29-13-11-28(12-14-29)22-16-21(24-17-25-22)27-9-3-4-10-27/h1-10,15-17H,11-14H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINXIZBACYNPAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)NC4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2498218.png)

![benzyl (2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2498223.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2498226.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498227.png)

![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2498231.png)

![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)

![methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2498240.png)